

physical and chemical properties of 2-Amino-3,3-dimethylbutane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-3,3-dimethylbutane

Cat. No.: B147666

[Get Quote](#)

An In-depth Technical Guide to 2-Amino-3,3-dimethylbutane

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Amino-3,3-dimethylbutane**, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

2-Amino-3,3-dimethylbutane, also known as 1,2,2-trimethylpropylamine, is a primary amine with the chemical formula C₆H₁₅N.^{[1][2]} It presents as a clear, colorless to very slightly yellow liquid and is noted to be air-sensitive, necessitating storage under a nitrogen atmosphere at ambient temperatures.^{[1][3]} This compound is fully miscible in water.^[3]

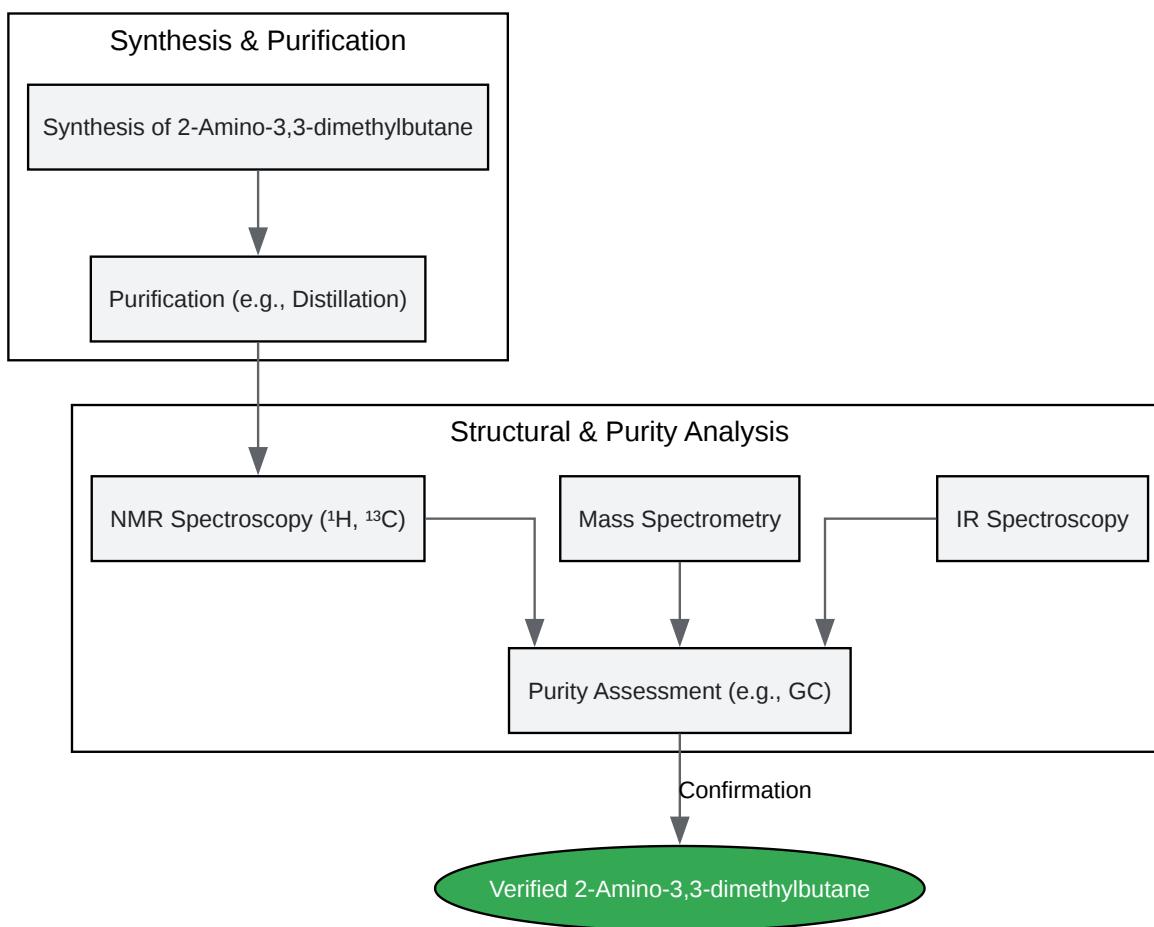
Quantitative Physicochemical Data

Property	Value	Source(s)
Molecular Weight	101.19 g/mol	[1]
Boiling Point	102-103 °C	[3][4]
Melting Point	-20 °C	[3]
Density	0.755 g/mL	[3]
Refractive Index	1.413-1.415	[3]
Flash Point	1 °C	[3]
pKa	10.86 ± 0.13 (Predicted)	[1][3]
Water Solubility	Fully miscible	[1][3]

Chemical Reactivity and Applications

As a primary amine, **2-Amino-3,3-dimethylbutane** exhibits characteristic basicity and nucleophilicity. Its primary application lies in the field of organic synthesis, where it serves as a versatile building block for the creation of more complex molecules.[1] It is particularly utilized as an intermediate in the synthesis of pharmaceuticals.

Spectroscopic Data


Spectroscopic data is crucial for the identification and characterization of **2-Amino-3,3-dimethylbutane**. Available data includes:

- ^1H NMR: Spectra are available for this compound.[5]
- ^{13}C NMR: Spectra have been recorded in CDCl_3 .[1]
- IR: Infrared spectra have been obtained from a liquid film.[1]
- Mass Spectrometry: Electron ionization mass spectra are available.[1]
- Raman Spectroscopy: Raman spectra have been recorded.[1]

Experimental Workflows

A general workflow for the characterization of **2-Amino-3,3-dimethylbutane** is outlined below. This workflow is fundamental for verifying the identity and purity of the compound before its use in further research or development.

General Experimental Workflow for 2-Amino-3,3-dimethylbutane Characterization

[Click to download full resolution via product page](#)

General workflow for the characterization of **2-Amino-3,3-dimethylbutane**.

Safety and Handling

2-Amino-3,3-dimethylbutane is a highly flammable liquid and vapor.[\[1\]](#)[\[6\]](#) It is harmful if swallowed and causes severe skin burns and eye damage.[\[1\]](#)[\[6\]](#) Appropriate personal protective equipment, including gloves, safety goggles, and a respirator, should be used when handling this chemical.[\[7\]](#) It should be stored in a well-ventilated area away from heat, sparks, and open flames.[\[6\]](#)

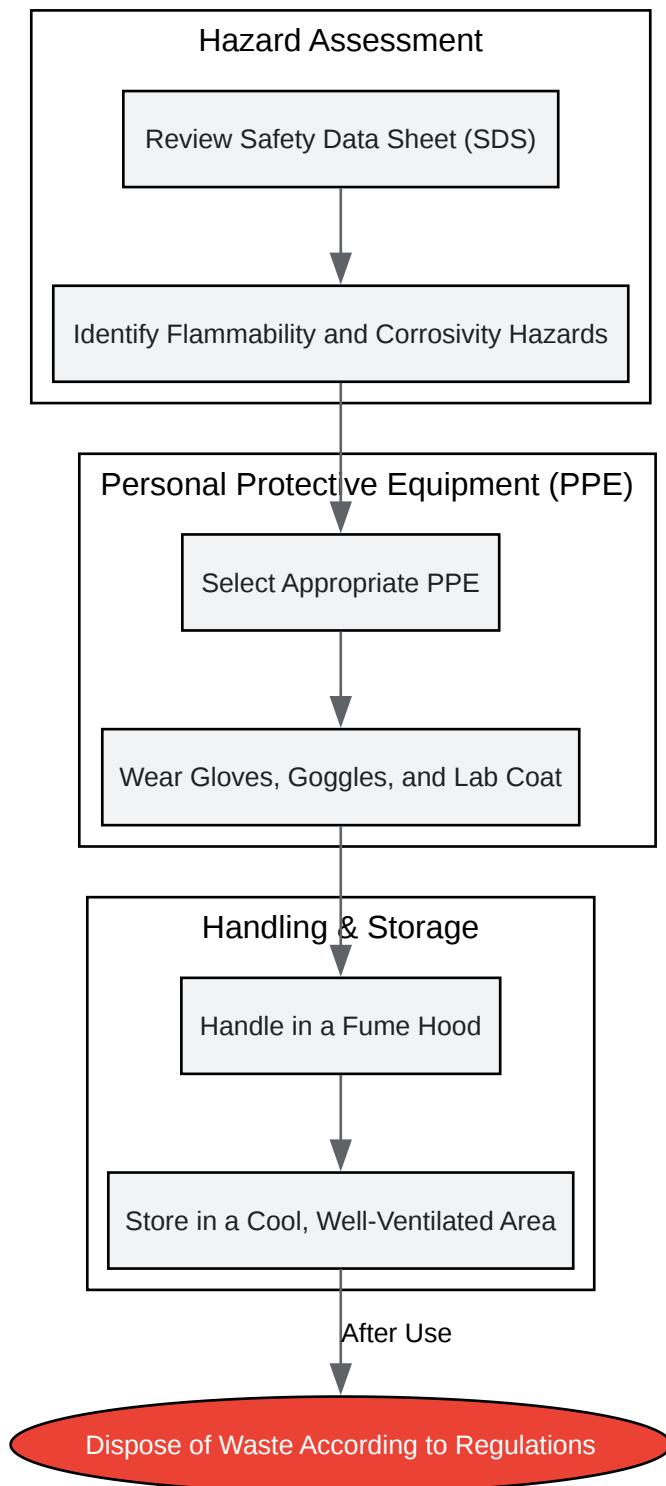
GHS Hazard Statements

- H225: Highly flammable liquid and vapour.[\[1\]](#)
- H314: Causes severe skin burns and eye damage.[\[1\]](#)

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of **2-Amino-3,3-dimethylbutane** are not provided in the readily available literature, general methodologies for the synthesis of primary amines and their characterization are widely established in organic chemistry.

General Synthesis Approach (Illustrative): A common route for the synthesis of such amines could involve the reductive amination of a corresponding ketone (e.g., 3,3-dimethyl-2-butanone). This would typically involve reacting the ketone with ammonia or an ammonia source in the presence of a reducing agent like sodium borohydride or through catalytic hydrogenation.


General Analytical Protocols:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a small sample (5-10 mg) of the purified amine in a deuterated solvent (e.g., CDCl_3).
 - Transfer the solution to an NMR tube.
 - Acquire ^1H and ^{13}C NMR spectra using a standard NMR spectrometer.
 - Process the data to identify characteristic chemical shifts and coupling constants corresponding to the structure of **2-Amino-3,3-dimethylbutane**.

- Gas Chromatography-Mass Spectrometry (GC-MS):
 - Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
 - Inject a small volume of the solution into the GC-MS instrument.
 - The sample is vaporized and separated on a GC column.
 - The separated components are then ionized and fragmented in the mass spectrometer.
 - The resulting mass spectrum is analyzed to confirm the molecular weight and fragmentation pattern of the target compound.
- Infrared (IR) Spectroscopy:
 - Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
 - Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
 - Acquire the IR spectrum.
 - Analyze the spectrum for characteristic absorption bands, such as N-H stretches of the primary amine group and C-H stretches of the alkyl groups.

The logical relationship for the safe handling and use of **2-Amino-3,3-dimethylbutane** is depicted in the following diagram.

Safe Handling and Use Protocol for 2-Amino-3,3-dimethylbutane

[Click to download full resolution via product page](#)Protocol for the safe handling and use of **2-Amino-3,3-dimethylbutane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. rdchemicals.com [rdchemicals.com]
- 3. 2-AMINO-3,3-DIMETHYLBUTANE CAS#: 3850-30-4 [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 2-AMINO-3,3-DIMETHYLBUTANE(3850-30-4) 1H NMR spectrum [chemicalbook.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Amino-3,3-dimethylbutane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147666#physical-and-chemical-properties-of-2-amino-3-3-dimethylbutane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com